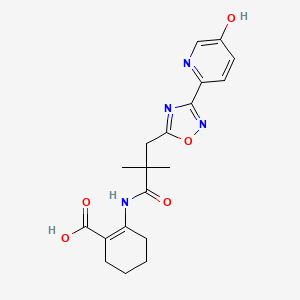

ML382

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

The primary target of ML382 is the Mas-related G protein-coupled receptor X1 (MRGPRX1) . This receptor is a promising target for pain inhibition, mainly because of its restricted expression in nociceptors within the peripheral nervous system .

Mode of Action

This compound is a potent and selective positive allosteric modulator of MRGPRX1 . It enhances the ability of the peptide ligand BAM8-22 to inhibit high-voltage-activated calcium channels and attenuate spinal nociceptive transmission . This means that this compound increases the potency of BAM8-22, demonstrating that this compound is a positive allosteric modulator of MRGPRX1 .

Biochemical Pathways

The activation of MRGPRX1 by this compound leads to the inhibition of high-voltage-activated calcium channels . This results in the attenuation of spinal nociceptive transmission, which is a key pathway in the perception of pain . The exact downstream effects of this pathway modulation by this compound are still under investigation.

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of MRGPRX1 and the subsequent inhibition of high-voltage-activated calcium channels . This leads to the attenuation of spinal nociceptive transmission, effectively reducing the perception of pain . Both this compound and BAM8-22 effectively attenuated evoked, persistent, and spontaneous pain without causing obvious side effects .

Preparation Methods

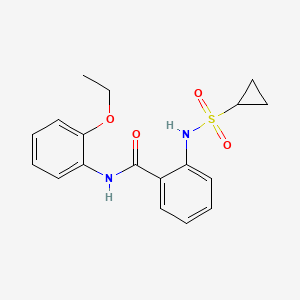

The synthesis of ML382 involves several steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes the following steps :

Formation of the Benzamide Core: The initial step involves the reaction of 2-ethoxyaniline with cyclopropanesulfonyl chloride to form the sulfonamide intermediate.

Coupling Reaction: The sulfonamide intermediate is then coupled with 2-bromo-N-(2-ethoxyphenyl)benzamide under palladium-catalyzed conditions to form the desired product.

Purification: The final product is purified using column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

ML382 undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxide and sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and amines .

Scientific Research Applications

ML382 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

ML382 is unique in its high selectivity and potency as a positive allosteric modulator of MRGPRX1 . Similar compounds include:

VU0485891: Another positive allosteric modulator of MRGPRX1, but with different structural features.

BAM8-22: The natural peptide ligand for MRGPRX1, which this compound enhances.

Other Arylsulfonamides: Compounds with similar structures but varying degrees of potency and selectivity for MRGPRX1.

This compound stands out due to its high efficacy and selectivity, making it a valuable tool for studying MRGPRX1 and its role in pain modulation .

Properties

IUPAC Name |

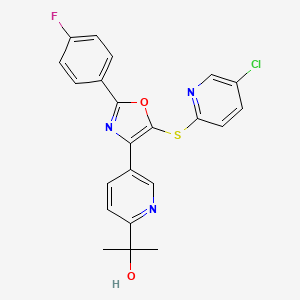

2-(cyclopropylsulfonylamino)-N-(2-ethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-24-17-10-6-5-9-16(17)19-18(21)14-7-3-4-8-15(14)20-25(22,23)13-11-12-13/h3-10,13,20H,2,11-12H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSLEKLNDJJJLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

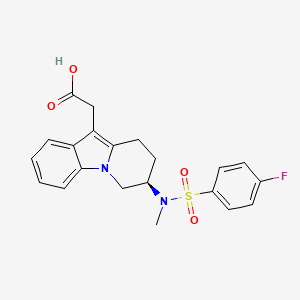

![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)

![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)

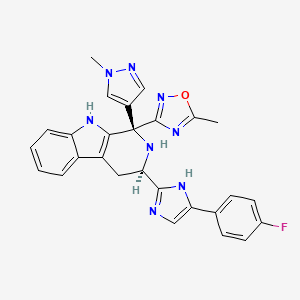

![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)